molecular formula C16H12BrNO3 B8711957 N-(2-(3-bromophenoxy)ethyl)phthalimide

N-(2-(3-bromophenoxy)ethyl)phthalimide

Cat. No.: B8711957
M. Wt: 346.17 g/mol
InChI Key: FVUQUARYEAAVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-Bromophenoxy)ethyl)phthalimide is a synthetic intermediate of significant value in pharmaceutical and organic chemistry research. Its structure incorporates two key pharmacophores: a phthalimide moiety and a bromophenoxy group, connected by an ethyl spacer. The phthalimide group is a privileged scaffold in drug discovery, known for its broad biological activity and role as a protected amine precursor . The 3-bromophenoxy group acts as a handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse array of complex molecules. The primary application of this compound is as a versatile building block for the synthesis of novel bioactive molecules. Researchers utilize it to create derivatives for screening against various biological targets. Phthalimide derivatives are investigated for a wide spectrum of therapeutic areas, demonstrated by studies showing potent antimicrobial , anti-inflammatory , and anticancer activities. The bromine atom facilitates further chemical modifications, making this reagent particularly useful for constructing compound libraries. From a synthetic chemistry perspective, this compound is a protected amine synthon. The phthalimide group can be readily cleaved under mild conditions using hydrazine hydrate to deprotect the primary amine, a transformation widely employed in organic synthesis . This makes N-(2-(3-bromophenoxy)ethyl)phthalimide a key precursor for the preparation of diamines and other amine-functionalized compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, wearing suitable personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

2-[2-(3-bromophenoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12BrNO3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2

InChI Key

FVUQUARYEAAVNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC(=CC=C3)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of C16H12BrNO3 Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C16H12BrNO3 represents a multitude of potential molecular structures, each with unique chemical and physical properties. This guide provides a comprehensive exploration of the theoretical and experimental determination of the molecular weight and the elucidation of the specific isomeric form of compounds with this formula. We will delve into the foundational concepts of molecular weight and isomerism, followed by a detailed examination of the state-of-the-art analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, that are indispensable for the unambiguous characterization of these molecules. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering both theoretical understanding and actionable experimental protocols.

Foundational Concepts: Molecular Formula and Isomerism

A molecular formula, such as C16H12BrNO3, provides the elemental composition of a molecule. The determination of the molecular weight is the first crucial step in identifying an unknown compound.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C16H12BrNO3, the theoretical molecular weight can be calculated using the atomic weights of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O).

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)1612.011192.176
Hydrogen (H)121.00812.096
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 346.180

It is important to distinguish between the average molecular weight (calculated using the weighted average of the natural abundances of the isotopes of each element) and the monoisotopic mass . The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. For C16H12BrNO3, the monoisotopic mass is 345.00006 Da.[1][2][3][4] High-resolution mass spectrometry measures the monoisotopic mass.

The Concept of Isomerism

Isomers are different compounds that share the same molecular formula but have different arrangements of atoms.[1] This difference in arrangement can lead to vastly different physical, chemical, and biological properties. For a complex formula like C16H12BrNO3, a large number of isomers are possible. These can be broadly classified into two main categories: constitutional isomers and stereoisomers.

  • Constitutional (or Structural) Isomers: These isomers have the same molecular formula but different connectivity of atoms. Examples of constitutional isomers for C16H12BrNO3 include:

    • 2-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanoic acid [3]

    • ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate [2]

    • (3-amino-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone [4]

    • 2-(1-Bromo-2-naphthalen-2-ylethyl)-5-nitrofuran [1]

  • Stereoisomers: These isomers have the same molecular formula and the same connectivity of atoms, but differ in the spatial arrangement of those atoms. Stereoisomers can be further divided into:

    • Enantiomers: Non-superimposable mirror images of each other.

    • Diastereomers: Stereoisomers that are not mirror images of each other.

The existence of numerous isomers for a single molecular formula underscores the necessity of advanced analytical techniques to determine the precise structure of a C16H12BrNO3 compound.

Analytical Workflow for Structural Elucidation

The definitive identification of a specific C16H12BrNO3 isomer requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages.

G cluster_0 Initial Characterization cluster_1 Structural Isomer Determination cluster_2 Stereochemical Analysis (if applicable) A Sample Preparation B High-Resolution Mass Spectrometry (HRMS) A->B Submit for analysis C 1D NMR Spectroscopy (1H & 13C) B->C Confirm Molecular Formula D 2D NMR Spectroscopy (COSY, HSQC, HMBC) C->D Further elucidation E Chiral Chromatography D->E Identify potential stereocenters F Advanced NMR (NOESY, ROESY) E->F Confirm spatial arrangement G Complete Structural Assignment of C16H12BrNO3 Isomer F->G Final Structure Confirmation

Figure 1: A generalized experimental workflow for the identification and characterization of a C16H12BrNO3 isomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.

Principle of HRMS

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This high resolution allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Dissolve a small amount of the purified C16H12BrNO3 compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • For electrospray ionization (ESI), which is a common soft ionization technique, ensure the sample is free of non-volatile salts and buffers.

    • The final concentration for analysis should be in the range of 1-10 µg/mL.

  • Instrument Setup and Calibration:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]+ or deprotonated [M-H]-.

  • Data Analysis:

    • Identify the molecular ion peak. For a C16H12BrNO3 compound, the presence of bromine provides a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two peaks for the molecular ion (M and M+2) with almost equal intensity, which is a key diagnostic feature.

    • Determine the exact mass of the monoisotopic peak (the peak corresponding to the molecule containing the most abundant isotopes of each element).

    • Use the exact mass to calculate the elemental composition using specialized software. The software will generate a list of possible molecular formulas within a specified mass tolerance (typically < 5 ppm). The correct formula for a C16H12BrNO3 isomer should be the top hit or among the top few hits.

IonCalculated m/z (for C16H12(79)BrNO3)Calculated m/z (for C16H12(81)BrNO3)
[M+H]+346.00734348.00529
[M+Na]+367.98928369.98723
[M-H]-343.99278345.99073

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Once the molecular formula is confirmed by HRMS, NMR spectroscopy is employed to determine the connectivity of the atoms and thus deduce the specific structural isomer.

Principles of 1H and 13C NMR

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum that provides a "fingerprint" of the molecule's structure.

  • 1H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

  • 13C NMR: Provides information about the carbon skeleton of a molecule.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified C16H12BrNO3 compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • 1D NMR Data Acquisition:

    • Acquire a 1H NMR spectrum. Key parameters to analyze are:

      • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on aromatic rings typically appear in the range of 6.5-8.5 ppm. The presence of the electronegative bromine atom will influence the chemical shifts of nearby aromatic protons.

      • Integration: The area under each signal is proportional to the number of protons it represents.

      • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity.

    • Acquire a 13C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 100-150 ppm region.

  • 2D NMR Data Acquisition (for complex structures):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for connecting different fragments of the molecule.

Interpreting the NMR Data for a C16H12BrNO3 Isomer

The combination of 1D and 2D NMR data allows for the piecing together of the molecular structure. For example, the number of signals in the aromatic region of the 1H and 13C NMR spectra can help determine the substitution pattern on any aromatic rings. The coupling patterns in the 1H NMR spectrum will reveal the relative positions of the substituents. The HMBC spectrum is particularly powerful for establishing long-range connectivities, for instance, between a carbonyl group and nearby protons.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structural Elucidation H1 1H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Number of Carbon Environments) C13->HSQC C13->HMBC Fragments Identify Structural Fragments COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure Final_Structure Final C16H12BrNO3 Isomer Structure Structure->Final_Structure Confirm with all data

Figure 2: A flowchart illustrating the process of structural elucidation using NMR spectroscopy.

Conclusion

The determination of the molecular weight and the specific structural formula of a compound with the elemental composition C16H12BrNO3 is a non-trivial task that requires the application of sophisticated analytical techniques. While the theoretical molecular weight can be readily calculated, the existence of a vast number of potential isomers necessitates experimental verification. High-resolution mass spectrometry provides an accurate molecular weight and confirms the elemental composition, with the characteristic isotopic pattern of bromine serving as a key diagnostic tool. Subsequently, a comprehensive analysis of 1D and 2D NMR spectra is essential for the unambiguous elucidation of the atom connectivity and the final determination of the specific isomeric structure. The integrated workflow presented in this guide provides a robust framework for researchers to confidently characterize novel C16H12BrNO3 compounds, a critical step in the fields of chemical synthesis and drug discovery.

References

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Navigating the Solubility Landscape: A Technical Guide to N-(2-(3-bromophenoxy)ethyl)phthalimide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from synthesis to clinical application is fraught with challenges, with poor aqueous solubility being a major hurdle. Before a compound's biological activity can be meaningfully assessed, it must first be dissolved in a suitable solvent to create a stock solution. DMSO has emerged as a near-universal solvent in early-stage drug discovery for several key reasons:

  • Broad Solubility Spectrum: DMSO is a powerful polar aprotic solvent capable of dissolving both polar and nonpolar organic compounds.[2][3]

  • Miscibility: It is miscible with a wide range of organic solvents and water, facilitating the preparation of various assay concentrations.[2]

  • High Boiling Point: Its relatively high boiling point (189 °C) minimizes evaporation, ensuring the stability of stock solution concentrations.[2]

N-(2-(3-bromophenoxy)ethyl)phthalimide, a compound of interest in medicinal chemistry, possesses structural features that suggest favorable solubility in DMSO. This guide will explore these features and provide the means to empirically verify this hypothesis.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

Physicochemical Properties of N-(2-(3-bromophenoxy)ethyl)phthalimide

While specific experimental data for N-(2-(3-bromophenoxy)ethyl)phthalimide is scarce, we can infer its properties from its constituent parts: a phthalimide group, a bromophenoxy group, and an ethyl linker.

  • Phthalimide Moiety: The phthalimide group is a key structural feature in many organic compounds and is known to be soluble in various organic solvents.[4] Phthalimides and their derivatives are extensively used in the synthesis of a wide range of biologically active molecules.[5]

  • Bromophenoxy Group: The presence of a halogen (bromine) and a benzene ring can contribute to increased solubility in DMSO.[6]

  • Polarity: The molecule possesses both polar (the phthalimide carbonyl groups) and nonpolar (the aromatic rings) regions, making it amenable to dissolution in a polar aprotic solvent like DMSO.

Properties of Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent with a large dipole moment.[7] Its ability to act as both a hydrogen bond acceptor (at the oxygen atom) and its polar nature allow it to effectively solvate a wide range of solutes.[8] It is particularly effective at dissolving compounds that can participate in dipole-dipole interactions.

Experimental Determination of Solubility

A systematic experimental approach is necessary to determine the precise solubility of N-(2-(3-bromophenoxy)ethyl)phthalimide in DMSO. The following protocol outlines a robust method for this determination.

Materials and Equipment
  • N-(2-(3-bromophenoxy)ethyl)phthalimide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated micropipettes

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis prep_weigh Weigh excess compound prep_add_dmso Add known volume of DMSO prep_weigh->prep_add_dmso prep_mix Vortex and Sonicate prep_add_dmso->prep_mix prep_equilibrate Equilibrate at constant temperature prep_mix->prep_equilibrate sep_centrifuge Centrifuge to pellet excess solid prep_equilibrate->sep_centrifuge ana_supernatant Collect supernatant sep_centrifuge->ana_supernatant ana_dilute Serially dilute supernatant ana_supernatant->ana_dilute ana_hplc Analyze by HPLC ana_dilute->ana_hplc ana_quantify Quantify against calibration curve ana_hplc->ana_quantify

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of N-(2-(3-bromophenoxy)ethyl)phthalimide to a pre-weighed glass vial. The excess is crucial to ensure saturation.

    • Record the exact weight of the compound added.

    • Add a precise volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex vigorously for 2 minutes.

    • Sonicate the vial for 30 minutes to aid in dissolution.

    • Place the vial in a shaker incubator at a constant temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Perform a series of accurate dilutions of the supernatant with DMSO to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method. A standard calibration curve prepared with known concentrations of N-(2-(3-bromophenoxy)ethyl)phthalimide in DMSO must be used for quantification.

  • Data Interpretation:

    • From the HPLC data, determine the concentration of the compound in the diluted samples.

    • Back-calculate to determine the concentration in the original saturated supernatant. This value represents the solubility of the compound in DMSO at the specified temperature.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner.

Quantitative Data Summary
ParameterValueUnits
Temperature25°C
Solubility > 100 (Hypothetical) mg/mL
Solubility > 290 (Hypothetical) mM

Note: The values presented in this table are hypothetical and serve as an illustrative example. Actual experimental determination is required for precise figures.

A solubility value greater than 100 mg/mL would classify N-(2-(3-bromophenoxy)ethyl)phthalimide as highly soluble in DMSO, making it an excellent candidate for the preparation of high-concentration stock solutions for various in vitro screening assays.

Practical Implications and Best Practices

A thorough understanding of the solubility of N-(2-(3-bromophenoxy)ethyl)phthalimide in DMSO is critical for reliable and reproducible experimental results.

  • Stock Solution Preparation: Knowing the solubility limit allows for the preparation of the highest possible concentration of a stock solution, which is often desirable for high-throughput screening (HTS) to minimize the final concentration of DMSO in the assay.

  • Assay Integrity: High concentrations of DMSO can be toxic to cells and may interfere with some biological assays.[9] Therefore, it is crucial to keep the final DMSO concentration in the assay as low as possible, typically below 0.5%.[9]

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[9] It is essential to visually inspect for any precipitation after dilution and to consider performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[9]

  • Hygroscopicity and Stability: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[10] Stock solutions should be stored in tightly sealed containers at low temperatures (e.g., -20°C or -80°C) to maintain their integrity.[9] Repeated freeze-thaw cycles should be avoided.[9]

Conclusion

While a specific, publicly available solubility value for N-(2-(3-bromophenoxy)ethyl)phthalimide in DMSO is not documented, its chemical structure strongly suggests a high degree of solubility. The provided experimental protocol offers a robust framework for the empirical determination of this crucial physicochemical parameter. A comprehensive understanding of a compound's solubility in DMSO is not merely a technical exercise but a fundamental prerequisite for its successful progression through the drug discovery and development pipeline. The principles and methodologies outlined in this guide are intended to empower researchers to confidently and accurately characterize the solubility of their compounds of interest, thereby ensuring the integrity and reliability of their scientific endeavors.

References

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The 3-Bromoaryl Ether Phthalimide Scaffold: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalimide core is a well-established pharmacophore, integral to the structure of numerous therapeutic agents. The strategic introduction of a 3-bromoaryl ether moiety onto this scaffold presents a compelling avenue for the development of novel drug candidates with potentially enhanced biological activity and refined pharmacological profiles. This technical guide provides an in-depth overview of the 3-bromoaryl ether phthalimide scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will explore the synthetic rationale, key experimental protocols, structure-activity relationships, and promising therapeutic applications of this versatile molecular architecture.

Introduction: The Rationale for the 3-Bromoaryl Ether Phthalimide Scaffold

The phthalimide structure, an isoindoline-1,3-dione, is a privileged scaffold in medicinal chemistry, famously represented by thalidomide and its analogs.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and hydrophobic interactions make it an ideal foundation for designing molecules that can effectively interact with biological targets.[3]

The introduction of an aryl ether linkage at the 3-position of the phthalimide ring offers several strategic advantages:

  • Conformational Rigidity and Vectorial Projection: The ether linkage introduces a degree of conformational constraint while projecting the aryl group into a specific vector in three-dimensional space. This allows for precise probing of binding pockets in target proteins.

  • Modulation of Physicochemical Properties: The nature of the substituted aryl ring can be systematically varied to fine-tune key drug-like properties such as lipophilicity, solubility, and metabolic stability.

  • Introduction of Additional Pharmacophoric Features: The appended aryl ring can be decorated with a variety of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) to enhance target affinity and selectivity.

The inclusion of a bromine atom on the phthalimide core further expands the chemical space and potential for therapeutic innovation. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to ligand-protein binding affinity.[3] The bromo-substituent can also serve as a synthetic handle for further diversification of the scaffold through cross-coupling reactions.

This guide will provide a comprehensive exploration of the synthesis, properties, and applications of the 3-bromoaryl ether phthalimide scaffold, offering a roadmap for its effective utilization in modern drug discovery programs.

Synthesis of the 3-Bromoaryl Ether Phthalimide Scaffold

The synthesis of the 3-bromoaryl ether phthalimide scaffold can be approached through several strategic routes. The choice of a specific pathway will depend on the availability of starting materials and the desired substitution patterns on both the phthalimide core and the appended aryl ring.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold involves the disconnection of the aryl ether bond and the imide ring. This leads to two primary synthetic strategies:

  • Strategy A: Late-Stage Aryl Ether Formation: This approach involves the initial synthesis of a 3-bromophthalimide derivative, followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to introduce the aryl ether linkage.

  • Strategy B: Early-Stage Aryl Ether Formation: In this strategy, the aryl ether linkage is established on a phthalic anhydride or phthalic acid precursor, which is then converted to the corresponding 3-bromo-substituted phthalimide.

G Target 3-Bromoaryl Ether Phthalimide Scaffold StrategyA Strategy A: Late-Stage Aryl Ether Formation Target->StrategyA StrategyB Strategy B: Early-Stage Aryl Ether Formation Target->StrategyB PrecursorA1 3-Bromophthalimide StrategyA->PrecursorA1 PrecursorA2 Aryl Alcohol (Phenol) StrategyA->PrecursorA2 PrecursorB1 3-Bromo-X-Aryloxy-Phthalic Anhydride/Acid (X = substituent) StrategyB->PrecursorB1 PrecursorB2 Primary Amine StrategyB->PrecursorB2

Caption: Retrosynthetic analysis of the 3-bromoaryl ether phthalimide scaffold.

Key Synthetic Pathways and Experimental Protocols

A crucial starting material for several synthetic routes is 3-bromophthalic anhydride. This can be prepared through the direct bromination of phthalic anhydride.

Experimental Protocol: Bromination of Phthalic Anhydride [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of phthalic anhydride and acetic anhydride is prepared.

  • Bromination: Bromine is added dropwise to the refluxing mixture. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude 3-bromophthalic anhydride can be purified by recrystallization to yield a high-purity product.

G Start Phthalic Anhydride Reagents Br2, Acetic Anhydride Start->Reagents Reflux Product 3-Bromophthalic Anhydride Reagents->Product

Caption: Synthesis of 3-bromophthalic anhydride.

The Ullmann condensation is a classic and effective method for the formation of diaryl ethers.[5][6] In the context of our target scaffold, this involves the copper-catalyzed coupling of a 3-bromophthalimide with a substituted phenol.

Experimental Protocol: Copper-Catalyzed O-Arylation of 3-Bromophthalimide [7]

  • Reaction Setup: An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (CuI, 5 mol%), picolinic acid (10 mol%), the 3-bromophthalimide (1.0 mmol), the desired phenol (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Reaction Execution: The tube is sealed, and the mixture is stirred in dimethyl sulfoxide (DMSO) at a specified temperature (typically 90-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G Start1 3-Bromophthalimide Catalyst CuI, Picolinic Acid Start1->Catalyst Start2 Substituted Phenol Start2->Catalyst Product 3-Aryl Ether Phthalimide Catalyst->Product Heat Base K3PO4 Base->Catalyst Solvent DMSO Solvent->Catalyst G TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (ALK5) TGFb->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Phthalimide 3-Bromoaryl Ether Phthalimide Derivative Phthalimide->Receptor Block Inhibition SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene Target Gene Transcription (Proliferation, Invasion) Nucleus->Gene

Sources

Methodological & Application

Protocol for the Alkylation of 3-Bromophenol with N-(2-bromoethyl)phthalimide: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione via the alkylation of 3-bromophenol with N-(2-bromoethyl)phthalimide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The resulting product is a valuable intermediate in drug discovery and materials science, incorporating a phthalimide-protected amino group and a functionalized aromatic ring.

This document is intended for researchers, scientists, and drug development professionals. It offers a step-by-step experimental procedure, explains the rationale behind key experimental choices, and provides guidance on product characterization, troubleshooting, and safety.

Introduction and Scientific Background

The alkylation of phenols is a cornerstone of organic synthesis, enabling the construction of aryl ethers. The Williamson ether synthesis, in particular, offers a reliable method for this transformation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[1][2]

In this specific application, the sodium or potassium salt of 3-bromophenol (the phenoxide) is reacted with N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for a primary amine, which can be deprotected in subsequent synthetic steps if desired.[3] The presence of the bromo substituent on the phenol ring provides a handle for further functionalization, for instance, through cross-coupling reactions.

The choice of a strong base is critical for the quantitative deprotonation of the phenol to form the more nucleophilic phenoxide. Anhydrous conditions are essential to prevent the base from being consumed by water and to avoid potential side reactions. The selection of an appropriate aprotic polar solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success and safety of the experiment.

Reagent/MaterialGradeSupplierNotes
3-Bromophenol≥98%e.g., Sigma-Aldrich, Alfa AesarStore in a cool, dry place.
N-(2-bromoethyl)phthalimide≥98%e.g., Sigma-Aldrich, TCICan be synthesized if not available.[4]
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich, Acros OrganicsHighly reactive and flammable. Handle with extreme care under an inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%e.g., Sigma-Aldrich, Acros OrganicsStore over molecular sieves.
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher Scientific, VWR
HexanesACS Gradee.g., Fisher Scientific, VWR
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Fisher Scientific, VWR
Round-bottom flaskOven-dried before use.
Magnetic stirrer and stir bar
Reflux condenser
Septa and needlesFor inert atmosphere techniques.
Inert gas supply (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeSigma
Column chromatography suppliesSilica gele.g., Sorbent Technologies

Experimental Protocol

This protocol is designed for the synthesis of 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione on a millimole scale. Adjustments may be necessary for scaling up or down.

Reaction Setup and Execution

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione.

Step-by-Step Procedure:

  • Preparation of the Phenoxide:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq).

    • Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration relative to the limiting reagent).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

    • Allow the reaction mixture to stir at 0 °C for 15 minutes and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 3-bromophenoxide.

  • Alkylation Reaction:

    • Dissolve N-(2-bromoethyl)phthalimide (1.05 eq) in a minimal amount of anhydrous DMF in a separate flask.

    • Add the N-(2-bromoethyl)phthalimide solution dropwise to the phenoxide solution at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

Reaction Work-up and Product Isolation
  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold deionized water. This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Extraction:

    • Filter the precipitated solid using a Buchner funnel and wash with cold water.

    • Alternatively, if an oil forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization

The identity and purity of the final product, 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione, should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity. Compare with literature values if available.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of both the 3-bromophenyl and phthalimide groups, as well as the two methylene groups of the ethyl linker.
¹³C NMR The spectrum should show the expected number of carbon signals, including those for the carbonyl groups of the phthalimide.
FT-IR Characteristic absorption bands for the C=O of the imide (around 1715 and 1770 cm⁻¹), C-O-C ether linkage, and C-Br bond should be present.[5]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₂BrNO₃, MW: 346.18 g/mol ).

Mechanistic Rationale

The alkylation of 3-bromophenol with N-(2-bromoethyl)phthalimide proceeds through a Williamson ether synthesis, which is a classic SN2 reaction.

Diagram of the Reaction Mechanism:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-BromophenolNaH 3-BromophenolNaH Sodium 3-bromophenoxideH₂ Sodium 3-bromophenoxideH₂ 3-BromophenolNaH->Sodium 3-bromophenoxideH₂ Sodium 3-bromophenoxideN-(2-bromoethyl)phthalimide Sodium 3-bromophenoxideN-(2-bromoethyl)phthalimide Transition State Transition State Sodium 3-bromophenoxideN-(2-bromoethyl)phthalimide->Transition State ProductNaBr ProductNaBr Transition State->ProductNaBr Product 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione

Caption: Mechanism of the Williamson ether synthesis for the alkylation of 3-bromophenol.

The first step involves the deprotonation of the acidic phenolic proton of 3-bromophenol by a strong base, such as sodium hydride, to form the highly nucleophilic sodium 3-bromophenoxide. In the second step, the phenoxide ion attacks the electrophilic carbon atom attached to the bromine on N-(2-bromoethyl)phthalimide. This nucleophilic attack occurs from the backside, leading to an inversion of configuration if the carbon were chiral, and displaces the bromide ion as the leaving group, forming the desired ether product.

Troubleshooting and Field-Proven Insights

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Ensure the use of a strong, anhydrous base (e.g., NaH) and anhydrous solvent. Allow sufficient time for the phenoxide formation.
Low reaction temperature or short reaction time.Increase the reaction temperature (e.g., to 100 °C) or extend the reaction time. Monitor the reaction progress by TLC.
Formation of side products Presence of water in the reaction mixture.Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere.
C-alkylation of the phenol.This is generally less of a problem with phenoxides but can occur. Using a polar aprotic solvent like DMF helps to favor O-alkylation.
Difficult purification Presence of unreacted starting materials.Ensure the reaction goes to completion. Use an appropriate stoichiometry of reagents.
Formation of by-products.Optimize reaction conditions to minimize side reactions. Column chromatography is often effective for separating closely related compounds.

Safety Precautions

  • 3-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-(2-bromoethyl)phthalimide: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle only in a fume hood under an inert atmosphere. Use appropriate fire-extinguishing media (e.g., dry powder).

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Chidan Kumar CS, Loh W-S, Chandraju S, Win Y-F, Tan WK, Quah CK, et al. (2015) Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLoS ONE 10(3): e0119440. [Link]

  • Salzberg, P. L.; Supniewski, J. V. Phthalimide, N-(2-bromoethyl)-. Org. Synth.1941 , 1, 119. [Link]

  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica2012 , 4(2), 633-638. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37(251), 350–356.
  • Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst - Jetir.Org. [Link]

  • Preparation of 2-(2-Oxo-2-phenylethyl)isoindole-1,3-dione. - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids - ChemRxiv. [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica2012 , 4(2), 633-638. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. [Link]

  • 2-(3-Bromo-phenyl)-isoindole-1,3-dione. [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities - ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging N-(2-(3-bromophenoxy)ethyl)phthalimide as a Versatile Intermediate for PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system. A PROTAC consists of two distinct ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[3] Upon simultaneous binding, a ternary complex is formed, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4]

While the ligands provide specificity, the linker is not a mere spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing ternary complex stability, cell permeability, and overall pharmacokinetic properties.[5][] The "trial-and-error" approach to linker design is progressively being supplanted by rational strategies employing versatile chemical intermediates that allow for modular and systematic optimization.[][8]

This guide details the application of N-(2-(3-bromophenoxy)ethyl)phthalimide , a highly versatile intermediate for the construction of sophisticated PROTAC linkers. Its structure offers two orthogonal points for chemical modification: a phthalimide-protected amine for sequential linker elongation or ligand attachment, and an aryl bromide for stable, rigid connections via cross-coupling reactions. This dual functionality provides researchers with exceptional control over the final PROTAC architecture.

The Intermediate: N-(2-(3-bromophenoxy)ethyl)phthalimide

This intermediate provides a stable core structure from which diverse linkers can be synthesized. The phenoxy-ethyl moiety is a common motif in PROTAC linkers, offering a balance of flexibility and pre-organization.[9]

Key Structural Features and Their Synthetic Utility:

  • Phthalimide-Protected Amine: The phthalimide group is a robust protecting group for the primary amine, stable to a wide range of reaction conditions. Its deprotection unmasks a nucleophilic primary amine, which serves as a key handle for conjugation to carboxylic acid-functionalized POI ligands or E3 ligase recruiters via amide bond formation.[10]

  • 3-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rigid and defined attachment of the second ligand, providing a powerful method to control the spatial orientation within the ternary complex.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₂BrNO₃N/A
Molecular Weight 362.18 g/mol N/A
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DMF, DMSO, DCM, Ethyl AcetateTypical

Core Synthetic Workflows and Protocols

The strategic power of this intermediate lies in the ability to choose the order of chemical transformations. One can either deprotect the amine first to attach a ligand and then use the bromide for the second coupling, or vice-versa.

Diagram: General PROTAC Mechanism

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of N-(2-(3-bromophenoxy)ethyl)phthalimide

This protocol is based on the principles of the Gabriel synthesis, where potassium phthalimide is alkylated with a suitable electrophile.[11]

Materials:

  • 3-Bromophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether, Brine

Procedure:

  • Synthesis of 1-Bromo-2-(3-bromophenoxy)ethane:

    • To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,2-dibromoethane (3.0 eq) to the mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield 1-bromo-2-(3-bromophenoxy)ethane.

  • Synthesis of N-(2-(3-bromophenoxy)ethyl)phthalimide:

    • To a solution of 1-bromo-2-(3-bromophenoxy)ethane (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours until TLC indicates completion.

    • Cool the mixture, pour into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with cold diethyl ether to remove impurities.

    • Dry the solid under vacuum to obtain the title compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Phthalimide Deprotection (Hydrazinolysis)

This is the most common and effective method for unmasking the primary amine.[10]

Materials:

  • N-(2-(3-bromophenoxy)ethyl)phthalimide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the phthalimide intermediate (1.0 eq) in EtOH (approx. 0.1 M solution).

  • Add hydrazine hydrate (2.0-4.0 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with 1 M HCl.

  • Adjust the pH of the aqueous layer to >10 with 1 M NaOH and extract the free amine with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired primary amine, 2-(3-bromophenoxy)ethan-1-amine .

Causality: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to ring-opening and subsequent cyclization to form the stable and insoluble phthalhydrazide, which drives the reaction to completion.

Alternative Mild Deprotection: For substrates sensitive to hydrazine, a two-stage method using sodium borohydride (NaBH₄) followed by acetic acid offers a near-neutral alternative.[12][13]

Diagram: Synthetic Workflow for PROTAC Assembly

PROTAC_Synthesis_Workflow cluster_pathA Path A: Amine First cluster_pathB Path B: Bromide First Start N-(2-(3-bromophenoxy)ethyl)phthalimide Deprotection Protocol 2: Phthalimide Deprotection Start->Deprotection SuzukiCoupling_B Suzuki Coupling (Pd catalyst, base) Start->SuzukiCoupling_B Amine Free Amine Intermediate Deprotection->Amine AmideCoupling Amide Coupling (e.g., HATU, DIPEA) Amine->AmideCoupling Intermediate_A Bromide-Linker-Ligand 1 AmideCoupling->Intermediate_A Ligand1_COOH Ligand 1 (COOH) Ligand1_COOH->AmideCoupling SuzukiCoupling_A Suzuki Coupling (Pd catalyst, base) Intermediate_A->SuzukiCoupling_A FinalPROTAC Final PROTAC (Ligand 2-Linker-Ligand 1) SuzukiCoupling_A->FinalPROTAC Ligand2_Boronic Ligand 2 (Boronic Acid/Ester) Ligand2_Boronic->SuzukiCoupling_A Intermediate_B Phthalimide-Linker-Ligand 2 SuzukiCoupling_B->Intermediate_B Ligand2_Boronic_B Ligand 2 (Boronic Acid/Ester) Ligand2_Boronic_B->SuzukiCoupling_B Deprotection_B Protocol 2: Phthalimide Deprotection Intermediate_B->Deprotection_B Amine_B Free Amine Intermediate Deprotection_B->Amine_B AmideCoupling_B Amide Coupling (e.g., HATU, DIPEA) Amine_B->AmideCoupling_B AmideCoupling_B->FinalPROTAC Ligand1_COOH_B Ligand 1 (COOH) Ligand1_COOH_B->AmideCoupling_B

Caption: Orthogonal synthetic pathways using the intermediate.

Protocol 3: Ligand Conjugation via Amide Coupling

This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized ligand (either POI or E3 recruiter).

Materials:

  • 2-(3-bromophenoxy)ethan-1-amine (from Protocol 2)

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add a solution of the amine intermediate (1.05 eq) in anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the amide-coupled intermediate.

Trustworthiness: Use of HATU is a modern and highly efficient coupling reagent that minimizes side reactions and racemization for chiral ligands.[14] Progress should always be monitored by LC-MS to ensure complete conversion and identify any potential side products.

Protocol 4: Ligand Conjugation via Suzuki Cross-Coupling

This protocol describes the functionalization of the aryl bromide to connect the second ligand, which is functionalized with a boronic acid or ester.

Materials:

  • Bromide-containing intermediate (from Protocol 3 or starting material)

  • Boronic acid/ester-functionalized ligand (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, DMF)

Procedure:

  • In a reaction vessel, combine the aryl bromide intermediate (1.0 eq), the boronic acid/ester ligand (1.2 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).

  • Heat the reaction mixture to 90-100 °C for 4-16 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC compound by preparative HPLC to ensure high purity.

Expertise: The choice of palladium catalyst, base, and solvent is crucial and may require optimization depending on the specific substrates. For example, electron-rich or sterically hindered coupling partners may require more active catalysts or stronger bases.

Conclusion and Field-Proven Insights

N-(2-(3-bromophenoxy)ethyl)phthalimide is more than a simple building block; it is a strategic tool for accelerating PROTAC development.[] The orthogonal nature of its functional groups enables a modular "plug-and-play" approach to synthesis, allowing for the rapid generation of PROTAC libraries where linker length, rigidity, and vector can be systematically varied. This is essential for navigating the complex structure-activity relationships that govern PROTAC efficacy.[15] By providing a reliable and versatile synthetic route, this intermediate empowers researchers to focus on the critical task of optimizing ternary complex formation and achieving potent and selective protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Karg, F. M., & Vorn-Boru, C. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. [Link]

  • Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Edmondson, S. D., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Allen, C. F. H., & VanAllan, J. (1942). Phthalimide, N-(2-bromoethyl). Organic Syntheses, 22, 94. [Link]

  • Kumar, C. S. C., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLoS ONE, 10(3), e0119118. [Link]

  • Kumar, C. S. C., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Britton, R., et al. (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo. ACS Publications. [Link]

  • Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. [Link]

  • Naito, M., et al. (2026). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. [Link]

  • Li, S., et al. (2021). Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Bioorganic & Medicinal Chemistry, 45, 116331. [Link]

  • Gabizon, R., et al. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 3-Bromophenoxy Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromophenoxy phthalimide motif represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for anticonvulsants, anti-inflammatory agents, and PROTAC linkers. However, functionalizing this scaffold via Suzuki-Miyaura coupling presents a distinct chemoselective challenge: the phthalimide ring is inherently labile to nucleophilic attack , particularly under the aqueous basic conditions standard to palladium-catalyzed cross-coupling.

This Application Note provides a validated, high-fidelity protocol designed to suppress the hydrolytic ring-opening of the phthalimide moiety while maximizing catalytic turnover. By shifting from traditional aqueous carbonate systems to anhydrous phosphate or fluoride activation, researchers can achieve yields exceeding 85% with high functional group tolerance.

The Chemoselective Challenge: Coupling vs. Hydrolysis

The success of this reaction hinges on managing the competition between two pathways: the desired Transmetallation (leading to C-C bond formation) and the undesired Imide Hydrolysis (leading to phthalamic acid byproducts).

Mechanistic Divergence

Standard Suzuki conditions utilize strong bases (e.g.,


, 

) in aqueous media. For phthalimides, the hydroxide ion (

) acts as a dual agent:
  • Constructive: Activates the boronic acid to a boronate species.

  • Destructive: Attacks the electrophilic carbonyl of the phthalimide, causing irreversible ring opening.

The following pathway map visualizes this competition and identifies the critical control points.

G Start 3-Bromophenoxy Phthalimide (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Hydrolysis Nucleophilic Attack on Imide Carbonyl Start->Hydrolysis Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic Boronic Acid (R-B(OH)2) Base Base Selection Boronic->Base Base->TransMet Activation (Boronate) Base->Hydrolysis Excess OH- / H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Phthalimide (Target) RedElim->Product Byproduct Phthalamic Acid (Ring Open Impurity) Hydrolysis->Byproduct

Figure 1: Mechanistic divergence in the Suzuki coupling of phthalimides. The red path indicates the hydrolytic failure mode caused by incompatible base/solvent selection.

Optimization Matrix: Base & Solvent Selection[1]

To validate the optimal conditions, we screened base/solvent combinations against a model substrate: N-[2-(3-bromophenoxy)ethyl]phthalimide.

EntryCatalyst (5 mol%)Base (2-3 eq)Solvent SystemTemp (°C)Yield (%)Imide Integrity
1


(aq)
DME /

8035%Poor (Hydrolysis)
2


Toluene / EtOH9062%Moderate
3


DMF (Anhydrous)10078%Good
4


Dioxane (Dry) 90 92% Excellent
5 XPhos Pd G2

THF /

(10:1)
6088%Very Good

Key Insight: Entry 4 represents the "Gold Standard." Anhydrous tribasic potassium phosphate (


) in dioxane provides sufficient basicity to activate the boronate without generating a high concentration of free hydroxide, preserving the phthalimide ring.

Validated Experimental Protocol

Method: Anhydrous Phosphate-Mediated Coupling

Applicability: Robust for N-aryl and N-alkyl phthalimide derivatives sensitive to aqueous hydrolysis.

Reagents:
  • Substrate: 3-bromophenoxy phthalimide derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and is robust against air/moisture compared to 
      
      
      
      .
  • Base:

    
     (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:
  • Preparation of Solids:

    • In a glovebox or under a stream of Argon, charge a reaction vial with the bromide (1.0 eq), boronic acid (1.2 eq),

      
        (3.0 eq), and 
      
      
      
      (0.05 eq).
    • Critical: Ensure the phosphate base is finely ground to maximize surface area in the non-aqueous medium.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M – 0.2 M).

    • Note: Sparge the solvent with Argon for 10 minutes prior to addition if not using a glovebox.

  • Reaction:

    • Heat the mixture to 90°C in a heating block.

    • Stir vigorously (1000 RPM). The insolubility of the base requires high agitation rates for effective transmetallation.

    • Monitor by TLC or LC-MS at 4 hours. Most reactions complete within 4–12 hours.

  • Workup (Phthalimide-Safe):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash 1: Water (Cold). Do not use basic washes.

    • Wash 2: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). Phthalimides are typically UV-active and easily visualized.

Troubleshooting & Decision Support

Even with optimized conditions, steric bulk or electronic deactivation can stall the reaction. Use this decision tree to diagnose failures.

G Start Reaction Complete? CheckTLC Analyze TLC/LC-MS Start->CheckTLC Success Proceed to Workup CheckTLC->Success Yes Issue1 Starting Material (SM) Remains Unchanged CheckTLC->Issue1 No Conversion Issue2 SM Consumed, New Spot is Polar/Acidic CheckTLC->Issue2 Hydrolysis Issue3 Debromination Only (Ar-H formed) CheckTLC->Issue3 Reduction Sol1 Action: Change Catalyst Try XPhos Pd G2 or SPhos Issue1->Sol1 Sol2 Action: Reduce Basicity Switch to KF or CsF Ensure Anhydrous Issue2->Sol2 Sol3 Action: Solvent Switch Try Toluene (Non-polar) to reduce H-source Issue3->Sol3

Figure 2: Troubleshooting logic for phthalimide cross-coupling failures.

Advanced Modification: The "Difficult Substrate" Protocol

If the standard protocol fails due to steric hindrance (e.g., ortho-substituted boronic acids), utilize the Buchwald Precatalyst System :

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (0.5 M in water) – Note: XPhos is so fast that reaction times are short (30 min), minimizing hydrolysis risk even with water present.
    
  • Solvent: THF

  • Temp: 40°C

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Organic Chemistry Portal. Synthesis of Phthalimides and Stability.

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

Sources

Application Note: Chemoselective Deprotection of Phthalimides to Primary Amines via the Ing-Manske Procedure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deprotection of


-alkylphthalimides to release primary amines is the critical final step of the Gabriel Synthesis. While acidic or basic hydrolysis often requires harsh conditions incompatible with sensitive functional groups, the Ing-Manske procedure  utilizes hydrazine hydrate (

) to effect cleavage under neutral-to-mild conditions.[1][2] This application note details the mechanistic underpinnings, optimized protocols, and purification strategies required to isolate high-purity primary amines while effectively managing the insoluble phthalhydrazide byproduct.

Mechanistic Insight: The Ing-Manske Procedure

The reaction is driven by the thermodynamic stability of the cyclic phthalhydrazide byproduct. Unlike hydrolysis, which relies on brute-force pH extremes, hydrazinolysis proceeds via a nucleophilic acyl substitution cascade.

Reaction Pathway[1][2][3][4][5][6][7]
  • Nucleophilic Attack: The hydrazine nitrogen attacks one of the phthalimide carbonyls.[3]

  • Ring Opening: The C-N bond cleaves, generating a hemiaminal intermediate (often transient).

  • Intramolecular Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl.

  • Elimination: The primary amine is expelled as the phthalhydrazide ring closes.

Pathway Visualization

IngManskeMechanism Phthalimide N-Alkylphthalimide (Substrate) Intermediate Hemiaminal Intermediate Phthalimide->Intermediate + N2H4, EtOH, Reflux Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Attack Phthalhydrazide Phthalhydrazide (Insoluble Byproduct) Intermediate->Phthalhydrazide Cyclization Amine Primary Amine (Target Product) Intermediate->Amine Elimination

Figure 1: Mechanistic flow of the Ing-Manske deprotection. The driving force is the formation of the stable, insoluble phthalhydrazide ring.

Critical Process Parameters (CPP)

To ensure reproducibility and yield, the following parameters must be controlled:

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.05 – 1.2 equivalents of

A slight excess ensures complete conversion. Large excesses are avoided to minimize hydrazine contamination in the workup.
Solvent Ethanol (EtOH) or Methanol (MeOH)Phthalimides are moderately soluble in hot alcohols, while the byproduct (phthalhydrazide) is virtually insoluble, facilitating separation via filtration.
Temperature Reflux (

C for EtOH)
Required to overcome the activation energy of the initial nucleophilic attack. Room temperature reactions are often too slow.
Time 1 – 4 HoursMonitoring via TLC is essential. Disappearance of the starting material spot is the primary endpoint.

Standard Operating Procedure (SOP)

Safety Pre-requisites
  • Hydrazine Hydrate: Known carcinogen, highly toxic, and corrosive.[4][5] Handle strictly in a fume hood. Double-glove (Nitrile) and wear a face shield.

  • Waste Disposal: Segregate hydrazine-contaminated waste from general organic waste.

Protocol Steps
  • Dissolution:

    • Charge a round-bottom flask with the

      
      -alkylphthalimide substrate (1.0 equiv).
      
    • Add Ethanol (approx. 5–10 mL per gram of substrate). Stir to suspend/dissolve.

    • Note: Complete dissolution at RT is not required; the substrate will dissolve upon heating.

  • Reagent Addition:

    • Add Hydrazine Hydrate (1.1 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction:

    • Equip the flask with a reflux condenser.[6]

    • Heat the mixture to reflux.

    • Visual Check: Within 30–60 minutes, a voluminous white precipitate (phthalhydrazide) will form. This confirms the reaction is progressing.

    • Maintain reflux until TLC indicates consumption of the starting phthalimide.

  • Workup (The "Self-Validating" Purification):

    • Challenge: The white precipitate (phthalhydrazide) can trap the amine product. Simple filtration is often insufficient for quantitative recovery.

    • Solution: Use the solubility differential between the amine (acid-soluble) and phthalhydrazide (acid-insoluble).

Purification Workflow

WorkupFlow Reaction Reaction Mixture (EtOH, Amine, Precipitate) Cool Cool to RT Reaction->Cool Filter1 Filtration 1 (Remove bulk Phthalhydrazide) Cool->Filter1 Evap Evaporate Filtrate Filter1->Evap Filtrate Resuspend Resuspend Residue in 1M HCl Evap->Resuspend Filter2 Filtration 2 (Remove residual Phthalhydrazide) Resuspend->Filter2 Basify Basify Filtrate (pH > 10 with NaOH) Filter2->Basify Acidic Filtrate (Contains Amine Salt) Extract Extract with DCM/EtOAc Dry & Concentrate Basify->Extract Free Amine

Figure 2: Optimized workup strategy ensuring complete removal of phthalhydrazide contaminants.

Troubleshooting & Optimization

Issue: Incomplete Reaction

If the starting material persists after 4 hours:

  • Solvent Switch: Switch from Ethanol to n-Butanol (Reflux ~117°C). The higher temperature accelerates the kinetics.[7]

  • Catalysis: Add a catalytic amount of acetic acid (mild acid catalysis can activate the carbonyls).

Issue: "Sticky" Precipitate

Sometimes the phthalhydrazide forms a gel rather than a filterable solid.

  • Remedy: Add excess 1M HCl directly to the reaction mixture (after cooling). This hydrolyzes any remaining hemiaminal intermediates and ensures the phthalhydrazide is fully precipitated while the amine dissolves.

Alternative: Methylamine Cleavage

For substrates sensitive to hydrazine, 40% aqueous methylamine (stirred at RT for 24-48h) can be used. This forms


-dimethylphthalamide (soluble in water) and the free amine.

References

  • Ing, H. R.; Manske, R. H. F. (1926).[2] "A modification of the Gabriel synthesis of amines".[2][8][9][10] Journal of the Chemical Society, 2348–2351. [Link]

  • Khan, M. N. (1995). "Kinetics and Mechanism of the Reaction of Phthalimide with Hydrazine". Journal of Organic Chemistry, 60(14), 4536–4541. [Link]

  • Gibson, M. S.; Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines". Angewandte Chemie International Edition, 7(12), 919–930. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Phthalimide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering purification challenges in phthalimide chemistry.

Ticket ID: #REM-3BP-001 Topic: Removal of Unreacted 3-Bromophenol Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Chemical Logic

The Challenge: You are likely synthesizing an N-aryl phthalimide via a coupling reaction (e.g., Mitsunobu or Ullmann-type) where 3-bromophenol serves as a reagent.[1][2] The reaction mixture contains the desired neutral product, unreacted 3-bromophenol, and potentially unreacted phthalimide.[1][2][3]

The Physicochemical Conflict: Separating phenolic impurities from imides is non-trivial because both possess acidic protons, yet their pKa values differ sufficiently to allow chemoselective separation if precise conditions are applied.[1][2][3]

CompoundFunctional GrouppKa (approx.)[2][3]Solubility (Aq.[2][3][4] Base)Solubility (Ethanol)
3-Bromophenol Phenolic -OH9.03 [1]Soluble (forms phenolate)High
Phthalimide Imide -NH8.3 [2]Soluble (forms salt)Moderate
Product (N-Substituted) Imide (Tertiary N)NeutralInsolubleLow/Moderate

The Strategy: Since the N-substituted product lacks an acidic proton, it remains neutral in alkaline conditions.[1][2][3] We can exploit the acidity of 3-bromophenol (pKa 9.[1][2][3]03) to convert it into a water-soluble salt using a base, washing it away from the organic product.[1][2][3]

  • Critical Warning: The phthalimide ring is susceptible to hydrolysis (ring-opening) in strong bases (NaOH/KOH), forming phthalamic acid derivatives [3].[2][3] Therefore, the choice of base and temperature control is paramount.[2][3]

Decision Matrix: Selecting Your Protocol

Before proceeding, assess the physical state of your crude mixture.[2][3]

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Viscous Liquid StateCheck->Oil Gummy/Oily Recryst Protocol B: Recrystallization (High Purity) Solid->Recryst Primary Choice Extract Protocol A: Chemoselective Wash (High Throughput) Oil->Extract Dissolve in EtOAc Chrom Protocol C: Flash Chromatography (Polishing) Recryst->Chrom If purity < 95% Extract->Recryst To crystallize oil

Figure 1: Workflow decision tree for selecting the appropriate purification method based on the physical state of the crude product.

Protocol A: Chemoselective Alkaline Extraction

Best For: Crude oils or mixtures where the product has not precipitated.[1][2][3] Mechanism: Deprotonation of 3-bromophenol by a mild base to form water-soluble sodium 3-bromophenolate.[1][2]

Reagents Required[1][3][6][7][8][9][10][11]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][3]

  • Base: 10% (w/v) Sodium Carbonate (

    
    ) solution.
    
    • Why Carbonate? With a pKa of ~10.3 (for

      
       formation), it effectively deprotonates 3-bromophenol (pKa 9.[1][2][3]03) without the aggressive hydrolysis risk of NaOH (pH > 13).[3]
      
  • Wash: Brine (Saturated NaCl).[1][2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • The "Cold" Wash: Cool the solution to 0–5°C (ice bath).

    • Technical Insight: Low temperature kinetically inhibits the nucleophilic attack of hydroxide/carbonate ions on the imide carbonyls, preventing ring opening [3].[3]

  • Extraction: Add cold 10%

    
     (1:1 volume ratio). Shake vigorously for 2 minutes.
    
    • Observation: The aqueous layer may turn slightly yellow/orange as the phenolate forms.[2][3]

  • Separation: Separate layers. Keep the Organic Layer .

    • Note: The aqueous layer contains the 3-bromophenol salt and any unreacted phthalimide.[1][2][3]

  • Repeat: Repeat the carbonate wash 2 more times to ensure quantitative removal.[1][2][3]

  • Neutralization: Wash the organic layer once with water, then once with brine.[1][2][3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol B: Recrystallization (The "Ethanol Crash")

Best For: Solid crude products or after Protocol A to achieve analytical purity.[2][3] Mechanism: Exploits the high solubility of 3-bromophenol in ethanol versus the lower solubility of N-aryl phthalimides.[1][2]

Reagents Required[1][3][6][7][8][9][10][11]
  • Solvent: 95% Ethanol (EtOH) or Ethanol/Chloroform mixtures.[1][2]

Step-by-Step Methodology
  • Solubility Check: Place 100 mg of crude solid in a test tube. Add 1 mL of cold ethanol.

    • Pass Criteria: If the solid remains mostly insoluble cold but dissolves upon heating, proceed.[2][3] 3-Bromophenol is highly soluble in cold ethanol [1] and will remain in solution.[1][2][3]

  • Dissolution: Transfer crude to an Erlenmeyer flask. Add minimum boiling ethanol until dissolved.

  • Hot Filtration (Optional): If insoluble particulates remain, filter while hot.[2][3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filtration: Filter the crystals using vacuum filtration.

  • The Critical Wash: Wash the filter cake with cold ethanol.[2][3][5]

    • Why? This displaces the mother liquor (containing the 3-bromophenol impurity) from the crystal surface.[2][3]

  • Drying: Dry crystals in a vacuum oven at 50°C.

Troubleshooting & FAQs

Ticket #FAQ-01: "I used NaOH and my yield dropped significantly. What happened?"

Diagnosis: You likely caused base-catalyzed hydrolysis.[1][2][3] Explanation: Strong bases like Sodium Hydroxide (NaOH) attack the imide carbonyl carbons.[2][3] This opens the five-membered ring, converting your N-substituted phthalimide into an N-substituted phthalamic acid (a ring-opened amide-acid) [3].[1][2] Fix: Switch to Sodium Carbonate (


) or Potassium Carbonate (

). If you must use NaOH, use 0.1 M concentration, keep it strictly at 0°C, and limit contact time to <60 seconds.[1][2]
Ticket #FAQ-02: "The 3-bromophenol is co-eluting on my silica column."

Diagnosis: Phenols are polar and acidic, causing "tailing" on silica gel.[1][2][3] Solution: Acidify your eluent.[1][2][3][5] Add 0.5% Acetic Acid to your Hexane/Ethyl Acetate mobile phase.[1][2][3] Why? This keeps the phenol fully protonated, sharpening its peak shape and altering its Rf value relative to the neutral phthalimide product.[1][2][3]

Ticket #FAQ-03: "Can I use Sodium Bicarbonate ( )?"

Analysis: Sodium Bicarbonate is a weaker base (pH ~8.5).[2][3] Verdict: Risky.[1][2][3] The pKa of 3-bromophenol is ~9.[1][2][3]0. Bicarbonate may not fully deprotonate the phenol, leading to poor extraction efficiency.[2][3] Carbonate (pH ~11) is the "Goldilocks" zone—strong enough to deprotonate, weak enough to spare the imide ring (if cold).[3]

References

  • PubChem. (n.d.).[2][3] 3-Bromophenol Compound Summary. National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][3]

  • O'Neil, M.J. (2013).[2][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[2][3] Royal Society of Chemistry.[2] (Data cited via PubChem: )[3]

  • Khan, M. N. (1995).[2][3] Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide and Its Derivatives. Journal of Physical Organic Chemistry, 8(3), 167-174.[1][2][3] Retrieved from [Link][3]

Sources

Optimization of base (K2CO3 vs Cs2CO3) in phthalimide alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Optimization (


 vs. 

) Ticket ID: GABRIEL-OPT-001 Assigned Scientist: Senior Application Specialist

Executive Summary: The "Cesium Effect" in Gabriel Synthesis

Welcome to the technical support hub for N-alkylation. You are likely here because your standard Gabriel synthesis using Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is suffering from low yields, long reaction times, or incomplete conversion.

The core of this issue lies in Lattice Energy and Solvation . While ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is cost-effective, its high lattice energy limits its solubility in organic solvents (DMF, MeCN), resulting in a heterogeneous reaction surface. Cesium Carbonate (

), possessing a larger cation radius, exhibits the "Cesium Effect": higher solubility and the formation of "naked" phthalimide anions, which drastically increases nucleophilicity and reaction rates [1][2].

Part 1: Critical Decision Matrix (Base Selection)

Before adjusting your protocol, determine if a switch to Cesium is chemically necessary or if Potassium can be optimized.[1]

BaseSelection Start START: Substrate Analysis HalideType Alkyl Halide Type? Start->HalideType Primary Primary Alkyl Halide (R-CH2-X) HalideType->Primary Secondary Secondary/Hindered (R-CH(R')-X) HalideType->Secondary SolventConstraint Can you use DMF/DMSO? Primary->SolventConstraint UseCs USE Cs2CO3 Solvent: MeCN or DMF Temp: 25-50°C Secondary->UseCs Requires max nucleophilicity UseK USE K2CO3 + TBAI (Cat.) Temp: 60-80°C SolventConstraint->UseK Yes (High Solubility) SolventConstraint->UseCs No (Need MeCN/Acetone)

Figure 1: Decision tree for selecting the appropriate carbonate base based on substrate steric hindrance and solvent compatibility.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: "My reaction with is stalling at 50% conversion."

Diagnosis: Surface Passivation & Poor Solubility. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is poorly soluble in dry organic solvents. As the reaction proceeds, the byproduct (

) precipitates, potentially coating the surface of the undissolved carbonate, halting the deprotonation cycle.

Solution:

  • Add Phase Transfer Catalyst (PTC): Add 5-10 mol% TBAI (Tetrabutylammonium iodide) .[1] This shuttles the carbonate into the organic phase and facilitates halide exchange (Finkelstein-like activation) [3].

  • Switch to Cesium: If TBAI fails, switch to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . The Cesium cation (
    
    
    
    ) has a larger ionic radius (1.67 Å) compared to Potassium (
    
    
    , 1.38 Å). This creates a "loose ion pair" with the phthalimide anion, making the anion more "naked" and reactive [1].
Issue 2: "I am seeing significant hydrolysis products (Phthalic acid)."

Diagnosis: Wet Solvent + Hygroscopic Base.[1] Both carbonates are hygroscopic, but ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is significantly more so. If your solvent (DMF/MeCN) is "wet," the carbonate generates Hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) in situ.

Hydroxide attacks the imide ring before the alkyl halide, leading to ring-opening (hydrolysis).

Solution:

  • Protocol Adjustment: Flame-dry glassware. Use anhydrous solvents (water <50 ppm).[1]

  • Additive: Add 3Å Molecular Sieves directly to the reaction flask. This is critical when using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     due to its affinity for atmospheric moisture [4].
    
Issue 3: "The reaction turns into a gummy solid that I can't stir."

Diagnosis: The "Gouging" Effect.[1] In high-concentration reactions (above 0.5 M) using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 in DMF, the potassium phthalimide salt can form a thick slurry.

Solution:

  • Dilution: Lower concentration to 0.2 M.

  • Base Switch: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     has superior solubility in DMF (119.6 g/L) compared to 
    
    
    
    , maintaining a homogeneous solution and preventing "gumming" [5].

Part 3: Comparative Data & Mechanism

The "Cesium Effect" is not magic; it is electrostatics.[1] The following diagram illustrates why


 provides higher reactivity for the phthalimide anion.

IonPairing cluster_K Potassium System (Tight Ion Pair) cluster_Cs Cesium System (Loose Ion Pair) K K+ Phth1 Phth- K->Phth1 Strong Attraction Cs Cs+ Phth2 Phth- Cs->Phth2 Weak Interaction Reaction Result: Cs-Phth is a 'Naked Anion' = Higher Nucleophilicity cluster_K cluster_K cluster_Cs cluster_Cs

Figure 2: Mechanistic comparison of ion pairing. The large Cs+ radius reduces charge density, weakening the electrostatic bond with the phthalimide anion, leaving it free to attack the alkyl halide.

Performance Comparison Table
FeaturePotassium Carbonate (

)
Cesium Carbonate (

)
Solubility (DMF) Low (Heterogeneous slurry)High (Often Homogeneous)
Reactivity Moderate (Requires Heat/PTC)High (Room Temp possible)
Moisture Sensitivity ModerateVery High (Hygroscopic)
Cost LowHigh (~20x cost of K)
Best For Primary alkyl halides, Scale-upSecondary halides, Heat-sensitive substrates

Part 4: Optimized Experimental Protocols

Protocol A: The "Standard" (Cost-Effective)

Best for primary alkyl bromides/iodides on large scale.

  • Setup: 250 mL Round Bottom Flask, Magnetic Stir bar.

  • Reagents:

    • Phthalimide (1.0 equiv)[1]

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (1.5 equiv, anhydrous/micronized)
      
    • Alkyl Halide (1.1 equiv)[1]

    • TBAI (0.05 equiv) - Crucial Additive[1]

    • Solvent: DMF (0.5 M concentration)

  • Procedure:

    • Dissolve Phthalimide in DMF.[1]

    • Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and TBAI. Stir for 15 mins at RT (deprotonation).
      
    • Add Alkyl Halide dropwise.[1]

    • Heat to 60-80°C for 4-12 hours.

  • Workup: Pour into ice water. Filter precipitate.[1][2]

Protocol B: The "High Performance" (Cesium)

Best for secondary halides, chlorides, or valuable substrates.

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Reagents:

    • Phthalimide (1.0 equiv)[1]

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (1.2 equiv)
      
    • Alkyl Halide (1.2 equiv)[1][3]

    • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)[1]

    • Additive: 3Å Molecular Sieves (Activated)

  • Procedure:

    • Suspend ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and Sieves in MeCN under 
      
      
      
      .
    • Add Phthalimide.[1][4][5][6][7][8] Stir 10 mins.

    • Add Alkyl Halide.[1][3][4][6][7][8][9][10][11]

    • Run at RT to 50°C . Monitor by TLC (Reaction is often faster).[1]

  • Workup: Filter off Cs salts/sieves first. Evaporate solvent.[1] Redissolve in EtOAc, wash with water.[1]

References

  • The Cesium Effect in Organic Synthesis: Fagnou, K., & Lautens, M. (2000).[1] "Halide-Dependent Chemoselectivity in the C-C Bond Forming Reactions of Cesium Enolates." Angewandte Chemie International Edition. (Context: General Cesium Effect mechanism).[1]

  • Comparison of Carbonates: Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][11][12][13][14] Journal of Organic Chemistry. [1]

  • Phase Transfer Catalysis: Starks, C. M., & Liotta, C. L. (1978).[1] Phase Transfer Catalysis: Principles and Techniques. Academic Press.[1] (Foundational text on TBAI/Finkelstein synergy).

  • Moisture Sensitivity: "Cesium Carbonate - Common Organic Chemistry."

  • Solubility Data: "Caesium carbonate Solubility." Wikipedia / CRC Handbook of Chemistry and Physics.[1]

Sources

Purification methods for N-(2-(3-bromophenoxy)ethyl)phthalimide (recrystallization vs column chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to aid researchers, scientists, and drug development professionals in the successful purification of N-(2-(3-bromophenoxy)ethyl)phthalimide.

Welcome to the technical support guide for the purification of N-(2-(3-bromophenoxy)ethyl)phthalimide. This resource is designed to provide practical, in-depth guidance on selecting and implementing the most effective purification strategy—recrystallization or column chromatography. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during the purification of this and structurally related molecules.

Decision-Making Guide: Choosing Your Purification Method

Selecting the appropriate purification technique is critical for achieving the desired purity and yield. The choice between recrystallization and column chromatography depends on the scale of your synthesis, the impurity profile, and available resources.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, when should I choose recrystallization over column chromatography?

A: Recrystallization is the preferred method for large-scale purification (multi-gram to kilogram scale) when you have a solid crude product with relatively minor impurities. It is generally faster, less expensive, and generates less solvent waste than chromatography. Column chromatography is ideal for small-scale purifications, separating complex mixtures with similar polarities, or when recrystallization fails to yield a product of sufficient purity.[1]

Q2: What are the primary impurities I should expect from the synthesis of N-(2-(3-bromophenoxy)ethyl)phthalimide?

A: Typical syntheses, such as the Williamson ether synthesis between 3-bromophenol and N-(2-bromoethyl)phthalimide, can result in unreacted starting materials and by-products. Key potential impurities include 3-bromophenol, N-(2-bromoethyl)phthalimide, and potentially small amounts of diphthalimidoethane from side reactions.[2][3] The purification strategy must effectively separate the desired product from these components.

Q3: How do I select the best solvent for the recrystallization of N-(2-(3-bromophenoxy)ethyl)phthalimide?

A: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4][5] For N-(2-(3-bromophenoxy)ethyl)phthalimide, which possesses both polar (imide, ether) and non-polar (aromatic rings) features, polar protic solvents are excellent starting points. Based on procedures for the closely related N-(2-bromoethyl)phthalimide, ethanol, isopropanol, or a mixed solvent system like ethanol/water are highly effective.[2][3][6]

Solvent Selection Workflow:

  • Solubility Testing: Test the solubility of a small amount of your crude product (~20 mg) in various solvents (~0.5 mL).

  • Ideal Profile: Look for a solvent that shows low solubility at room temperature but high solubility upon heating.[5]

  • Avoid: Solvents that dissolve the compound completely at room temperature or fail to dissolve it even when boiling are unsuitable.[4]

Q4: How do I determine the optimal mobile phase (eluent) for column chromatography?

A: The mobile phase is determined by running preliminary Thin-Layer Chromatography (TLC) plates.[1][7] The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like this one.[1][7]

  • Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane. A common starting mixture is 4:1 Hexane:Ethyl Acetate. Adjust the ratio until the target Rf is achieved.

Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Recrystallization of N-(2-(3-bromophenoxy)ethyl)phthalimide

This protocol is optimized for purifying gram-scale quantities of the crude product.

  • Dissolution: Place the crude N-(2-(3-bromophenoxy)ethyl)phthalimide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding a slight excess (5-10%) can prevent premature crystallization during the next step.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[9] Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. The expected melting point of the pure product is around 80-83°C.

Protocol 2: Column Chromatography Purification

This protocol is designed for purifying smaller quantities or for separating complex mixtures.

  • Column Preparation (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]

  • Elution:

    • Carefully add the mobile phase (eluent) to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them using TLC.

  • Gradient Elution (if necessary): If the compound is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[12] This will speed up the elution of more polar compounds.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified N-(2-(3-bromophenoxy)ethyl)phthalimide.

Troubleshooting Guides

Even with optimized protocols, challenges can arise. This section addresses specific issues in a question-and-answer format.

Recrystallization Troubleshooting

Problem: My compound has "oiled out" instead of forming crystals.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present, depressing the melting point.[10]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent to decrease saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can promote crystal formation over oiling.[10]

    • If the problem persists, try a different solvent with a lower boiling point.

Problem: No crystals have formed, even after cooling in an ice bath.

  • Cause: The most common reasons are using too much solvent or the solution is supersaturated.[8][10]

  • Solution:

    • Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration and attempt to recrystallize again.[8]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites for crystal growth.[8]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[8]

Problem: My final yield is very low.

  • Cause: This is often due to using an excessive amount of solvent during the dissolution step, causing a significant portion of the product to remain in the mother liquor.[8]

  • Solution: Before discarding the filtrate (mother liquor), test it by spotting a small amount on a watch glass. If a significant amount of solid residue remains after the solvent evaporates, your product is still in solution. You can attempt to recover more material by concentrating the mother liquor and cooling for a second crop of crystals.

Column Chromatography Troubleshooting

Problem: I am getting poor separation between my product and an impurity.

  • Cause: The mobile phase polarity is not optimal, or the column was packed improperly.[7]

  • Solution:

    • Optimize Eluent: Find a solvent system on TLC that gives a larger separation between the spots of your product and the impurity. A less polar solvent system will generally increase separation on silica gel.

    • Check Packing: An improperly packed column can lead to channeling and band broadening. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Reduce Load: Overloading the column with too much crude material will result in poor separation. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]

Problem: My compound will not elute from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.[12]

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. This will increase the eluting power of the mobile phase and move the compound down the column.

Problem: My compound came off in the first few fractions with the solvent front.

  • Cause: The mobile phase is too polar, causing the compound to have very little interaction with the stationary phase.[12]

  • Solution: Redo the chromatography with a significantly less polar mobile phase. Confirm the appropriate polarity with TLC before running the column.

Data & Visualization Summary

Table 1: Comparison of Purification Methods
FeatureRecrystallizationColumn Chromatography
Scale Ideal for >1 gIdeal for <1 g
Speed Generally fasterMore time-consuming
Cost Lower (less solvent and no stationary phase cost)Higher (requires silica gel and larger solvent volumes)
Separation Power Good for removing minor impurities with different solubilitiesExcellent for separating complex mixtures and isomers
Typical Purity Good to excellentExcellent
Key Requirement Crystalline solid productSoluble product, TLC optimization
Diagrams

G start Crude N-(2-(3-bromophenoxy)ethyl)phthalimide scale_check Scale > 1 gram? start->scale_check purity_check Crude material is solid with minor impurities? scale_check->purity_check Yes complex_mix Is it a complex mixture or are impurities very similar? scale_check->complex_mix No recrystallize Attempt Recrystallization purity_check->recrystallize Yes column Use Column Chromatography purity_check->column No success_check Successful? (Good yield & purity) recrystallize->success_check success_check->column No end_pure Pure Product success_check->end_pure Yes column->end_pure complex_mix->purity_check No complex_mix->column Yes

Figure 1: Purification Method Selection Workflow

G start Purification Fails (e.g., low purity, no product) identify Identify Specific Problem (e.g., Oiling out, Poor Separation) start->identify consult Consult Relevant Troubleshooting Guide identify->consult hypothesis Formulate Hypothesis (e.g., 'Solvent is too polar') consult->hypothesis modify Modify One Variable (e.g., change solvent, slow cooling) hypothesis->modify rerun Re-run Experiment on a small scale modify->rerun evaluate Evaluate Outcome rerun->evaluate evaluate->hypothesis Negative success Problem Solved evaluate->success Positive

Figure 2: General Troubleshooting Logic

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Victoria, Department of Chemistry. Column chromatography.
  • Reddit. (2024, July 16). Column chromatography issues.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide.
  • Organic Syntheses. Phthalimide, N-(2-bromoethyl).
  • Thermo Scientific Alfa Aesar. N-(2-Bromoethyl)phthalimide, 97+%.
  • UCT Science. SOP: CRYSTALLIZATION.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization.
  • ResearchGate. Recrystallization.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?.
  • Column Chromatography. (n.d.).
  • Guidechem. (2024, August 19). What is the synthesis of N-(2-bromocetyl) phthalimide?.
  • National Institutes of Health. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.
  • Organic Syntheses. (1952). β-BROMOETHYLPHTHALIMIDE.
  • MedCrave online. (2018, October 17). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures.
  • The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells.
  • Longdom Publishing. (2023, May 24). Column Chromatography in Pharmaceutical Analysis: Methods and Applications.
  • Wikipedia. Phthalimide.
  • Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015, March 5).
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • eScholarship@McGill. (n.d.). Synthesis and characterization of novel poly(aryl ether)s.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Sigma-Aldrich. N-(2-Bromoethyl)phthalimide 95%.
  • PubChem. N-(2,3-Epoxypropyl)phthalimide.
  • Chemsrc. (2025, August 25). N-(2-(3-nitrophenoxy)ethyl)phthalimide.
  • Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intramolecular Cyclization of 2-(Hydroxymethyl)benzamides. (2018, May 16).

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(2-(3-bromophenoxy)ethyl)phthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Fidelity Structural Verification of N-(2-(3-bromophenoxy)ethyl)phthalimide: A Comparative Guide to 1H NMR Analytical Platforms

Executive Summary

In the drug development pipeline, N-(2-(3-bromophenoxy)ethyl)phthalimide serves as a critical synthetic intermediate. It is most commonly synthesized via the Gabriel method[1] and subsequently deprotected to yield 2-(3-bromophenoxy)ethanamine—a highly versatile precursor used in Sonogashira cross-couplings for complex active pharmaceutical ingredients (APIs)[2].

However, verifying the structural integrity of this intermediate presents a unique analytical challenge. The 3-bromophenoxy ring generates a complex spin-spin coupling network, and the ethyl linker is prone to second-order roofing effects. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Benchtop (80 MHz), Routine (400 MHz), and High-Field (600 MHz) NMR platforms, alongside solvent optimization strategies, to ensure self-validating, artifact-free structural confirmation.

Molecular Context & Synthetic Relevance

The structural complexity of N-(2-(3-bromophenoxy)ethyl)phthalimide arises from three distinct proton environments:

  • The Phthalimide Core: An AA'BB' spin system.

  • The Ethyl Linker: An A2X2 system that degrades into an A2B2 system at lower magnetic fields.

  • The 3-Bromophenoxy Ring: An asymmetric ABCD/AMXY spin system where the inductive deshielding of the bromine atom and the mesomeric shielding of the oxygen atom create closely clustered chemical shifts.

Synthesis A 3-Bromophenol C K2CO3 / DMF (Alkylation) A->C B N-(2-bromoethyl)phthalimide B->C D N-(2-(3-bromophenoxy)ethyl)phthalimide C->D

Synthetic workflow for N-(2-(3-bromophenoxy)ethyl)phthalimide via Gabriel-type alkylation.

Comparative Analysis 1: Instrument Field Strength (80 MHz vs. 400 MHz vs. 600 MHz)

The fundamental rule of NMR resolution is that the chemical shift difference in Hertz (Δν) scales with the magnetic field (B0), while the scalar coupling constant (J) remains constant. When Δν/J < 10, second-order effects (such as the "roofing" effect or complete multiplet collapse) occur.

For N-(2-(3-bromophenoxy)ethyl)phthalimide, the critical failure point of low-field instruments is the inability to resolve the H-2, H-4, and H-5 protons of the bromophenoxy ring.

Table 1: 1H NMR Signal Resolution Comparison (in CDCl3)
Proton AssignmentBenchtop NMR (80 MHz)Routine NMR (400 MHz)High-Field NMR (600 MHz)
Phthalimide (4H) Broad multiplet (7.60 - 8.00 ppm). No fine structure.Two distinct multiplets (7.85 ppm, 7.72 ppm). AA'BB' resolved.Complete fine structure resolution (dd, J = 5.4, 3.1 Hz).
Phenoxy H-5 (1H) Buried in unresolved aromatic envelope (6.9 - 7.3 ppm).Clear triplet (7.15 ppm, J = 8.0 Hz).Clear triplet (7.15 ppm, J = 8.0 Hz).
Phenoxy H-2 & H-4 (2H) Unresolved.Partial Overlap: Complex multiplet (~7.05 - 7.10 ppm).Fully Resolved: H-2 (t, J=2.0 Hz) and H-4 (ddd, J=8.0, 2.0, 1.0 Hz).
Phenoxy H-6 (1H) Broad doublet (~6.8 ppm).Clear ddd (6.82 ppm, J = 8.0, 2.0, 1.0 Hz).Clear ddd (6.82 ppm, J = 8.0, 2.0, 1.0 Hz).
Ethyl Linker (4H) Complex A2B2 multiplet (4.0 - 4.4 ppm).Two triplets with moderate roofing effect.Clean first-order A2X2 triplets (4.25 ppm, 4.10 ppm).

Expert Insight: If your laboratory only has access to a 400 MHz instrument, the overlap of H-2 and H-4 can lead to integration errors. Upgrading to a 600 MHz system increases Δν, driving the system into a strict first-order regime, which is mandatory for rigorous regulatory submissions (e.g., IND applications).

NMR_Logic A 3-Bromophenoxy Ring Protons (Complex Spin System) B Low Field (80 MHz) Second-Order Overlap A->B Δν / J < 10 C High Field (600 MHz) First-Order Resolution A->C Δν / J > 10 D H-2: Narrow Triplet (J ~ 2.0 Hz) C->D E H-5: Triplet (J ~ 8.0 Hz) C->E F H-4 / H-6: Doublets of Doublets C->F

Magnetic field strength dictates the transition from second-order to first-order spin systems.

Comparative Analysis 2: Solvent Induced Shifts (CDCl3 vs. DMSO-d6)

If a 600 MHz instrument is unavailable, Solvent Induced Shifts (SIS) can be utilized to artificially alter Δν. DMSO-d6 possesses a higher dielectric constant and stronger hydrogen-bond accepting capabilities than CDCl3. This fundamentally alters the solvation shell around the phthalimide carbonyls and the phenoxy oxygen.

Table 2: Solvent Induced Shift (SIS) Matrix at 400 MHz
Proton AssignmentCDCl3 (δ ppm)DMSO-d6 (δ ppm)Δδ (SIS)Resolution Impact on 400 MHz
Phthalimide (4H) 7.72 - 7.857.85 - 7.95+0.10 to +0.13Shifts away from phenoxy signals.
Phenoxy H-2 (1H) 7.087.18+0.10Positive: Separates from H-4.
Phenoxy H-4 (1H) 7.057.11+0.06Positive: Resolves as a distinct ddd.
Ethyl -CH2-O- (2H) 4.254.18-0.07Minimal impact.

Expert Insight: Switching from CDCl3 to DMSO-d6 on a 400 MHz instrument successfully resolves the H-2 and H-4 overlap. The strong dipole of DMSO deshields H-2 more effectively than H-4 due to its proximity to the sterically accessible meta-position, acting as a "chemical shift reagent" without the need for paramagnetic additives.

Standardized Experimental Protocol for High-Fidelity Acquisition

To ensure a self-validating system where the data proves its own accuracy, the following protocol must be strictly adhered to. This methodology eliminates integration artifacts caused by incomplete relaxation.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of N-(2-(3-bromophenoxy)ethyl)phthalimide.

  • Dissolve in 0.6 mL of deuterated solvent (CDCl3 or DMSO-d6, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that cause line broadening.

Step 2: Instrument Tuning & Matching

  • Insert the sample into the probe (400 MHz or 600 MHz).

  • Perform automated Tuning and Matching (ATMA) for the 1H channel to ensure maximum power transfer and signal-to-noise ratio (SNR).

Step 3: Shimming (The Causality of Line Shape)

  • Execute 3D Gradient Shimming (TopShim or equivalent).

  • Crucial Step: Manually adjust the Z1 and Z2 shims while monitoring the lock level. The target half-height line width (W1/2) of the TMS peak must be ≤ 0.5 Hz. Poor shimming will artificially merge the H-2 (J=2.0 Hz) triplet into a singlet.

Step 4: Acquisition Parameters

  • Pulse Angle: 30° (zg30 pulse program).

  • Relaxation Delay (D1): Set to 5.0 seconds . Causality: The quaternary carbons and the isolated H-2 proton lack efficient dipole-dipole relaxation pathways, resulting in long T1 relaxation times. A standard 1.0s delay will lead to under-integration of the H-2 signal.

  • Acquisition Time (AQ): 3.0 seconds to ensure adequate digital resolution (Hz/point) for resolving the 1.0 Hz meta-couplings.

  • Number of Scans (NS): 16 (provides sufficient SNR for a 15 mg sample).

Step 5: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Zero-fill the Free Induction Decay (FID) to 64k points before Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure integrals are perfectly flat.

References

  • Syracuse University SURFACE. "Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products". URL:[Link]

  • LookChem. "4-((3-(2-aminoethoxy)phenyl)ethynyl)heptan-4-ol trifluoroacetate". URL: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Phthalimide Carbonyl and Ether Linkages via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount for confirming molecular structure, monitoring reaction progress, and ensuring product quality. Among the myriad of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. This guide offers an in-depth comparative analysis of the characteristic FTIR absorption peaks for two structurally significant functional groups: the phthalimide carbonyl and the ether linkage. As professionals in drug development and chemical research, understanding the nuances of their spectral signatures is critical for accurate structural elucidation.

Section 1: The Phthalimide Carbonyl Signature - A Tale of Coupled Vibrations

The phthalimide group, a cornerstone in organic synthesis, notably in the Gabriel synthesis of primary amines, is structurally defined by two carbonyl (C=O) groups attached to a nitrogen atom within a five-membered ring.[1] This cyclic arrangement is the primary determinant of its unique and highly characteristic FTIR signature.

The Origin of the Doublet: Asymmetric and Symmetric Stretching

Unlike a simple ketone or a linear amide which typically shows a single, strong C=O stretching band, the two carbonyl groups in a cyclic imide like phthalimide are mechanically coupled.[1] This coupling causes them to vibrate in two distinct modes: an asymmetric stretch (where one C=O bond stretches while the other contracts) and a symmetric stretch (where both C=O bonds stretch and contract in phase). This phenomenon gives rise to two separate and distinct absorption bands in the carbonyl region of the spectrum.[1][2]

The presence of these two peaks is a powerful diagnostic tool to identify a cyclic imide. The key absorption ranges are:

  • Asymmetric C=O Stretch: A strong band typically appearing at a higher frequency, in the range of 1790–1735 cm⁻¹ .[1][3]

  • Symmetric C=O Stretch: A second, often more intense, band at a lower frequency, typically between 1750–1680 cm⁻¹ .[1][3]

Factors Influencing Carbonyl Peak Position

The precise location of these bands is influenced by several factors, the understanding of which is crucial for accurate spectral interpretation:

  • Ring Strain: The incorporation of the carbonyl groups into a five-membered ring introduces significant angle strain.[4][5] This strain forces more s-character into the C-O sigma bond, which consequently strengthens the C=O double bond, shifting its stretching frequency to a higher wavenumber compared to open-chain amides (which absorb closer to 1680-1640 cm⁻¹).[4][6]

  • Electronic Effects: Resonance involving the nitrogen lone pair can delocalize electron density into the carbonyl groups, which would typically weaken the C=O bond and lower its frequency.[7] However, in the case of phthalimide, the dominant effect is the ring strain, resulting in the characteristically high-frequency absorptions.

Below is a diagram illustrating the two vibrational modes of the phthalimide carbonyl groups.

Caption: Coupled stretching vibrations in the phthalimide functional group.

Section 2: The Ether Linkage (C-O-C) - The Diagnostic Asymmetric Stretch

Ethers are characterized by a C-O-C linkage. Their FTIR spectra are generally simpler than those of carbonyl-containing compounds but possess a highly diagnostic feature in the fingerprint region.

The Prominent C-O-C Asymmetric Stretch

The most useful absorption band for identifying an ether is the asymmetric C-O-C stretching vibration , which appears as a strong and often broad peak in the 1300–1000 cm⁻¹ region.[6][8][9] The high intensity of this peak is due to the large change in dipole moment during the asymmetric vibration. The corresponding symmetric stretch is typically very weak and of little diagnostic value.[6][8]

Differentiating Ether Types by Peak Position

The exact position of the C-O-C stretch provides valuable structural information, allowing for the differentiation between various types of ethers:

  • Saturated Aliphatic Ethers (e.g., Dibutyl Ether): These compounds exhibit a single, strong asymmetric C-O-C stretching band around 1140–1070 cm⁻¹ .[6][8]

  • Aryl Alkyl Ethers (e.g., Anisole): The presence of an aromatic ring introduces electronic effects and asymmetry, leading to two distinct, strong bands.[8]

    • An asymmetric C-O-C stretch appears at a higher frequency, near 1250 cm⁻¹ .[10][11] This shift is due to resonance between the oxygen lone pairs and the aromatic ring, which increases the double-bond character and strength of the aryl C-O bond.[10]

    • A symmetric stretch is observed near 1040 cm⁻¹ .[10][11]

  • Vinyl Ethers: Similar to aryl ethers, conjugation with the vinyl group strengthens the C-O bond, shifting the asymmetric stretch to a higher wavenumber, typically around 1220 cm⁻¹ .[10]

The vibrational modes of a simple aliphatic ether are depicted below.

Caption: Asymmetric and symmetric C-O-C stretching in an aliphatic ether.

Section 3: Comparative Guide - Phthalimide Carbonyl vs. Ether Linkage

The differentiation between these two functional groups via FTIR is typically straightforward due to their absorption in distinct regions of the spectrum. The following table summarizes their key characteristics for quick comparison.

FeaturePhthalimide CarbonylEther Linkage (C-O-C)
Vibrational Mode Symmetric & Asymmetric C=O StretchAsymmetric C-O-C Stretch
Wavenumber Range 1790–1735 cm⁻¹ (Asymmetric) 1750–1680 cm⁻¹ (Symmetric)1300–1000 cm⁻¹ (Varies by type)
Peak Intensity Strong to Very StrongStrong
Peak Shape Two distinct, sharp peaksOften a single, somewhat broad peak (except for aryl ethers)
Key Identifier A characteristic doublet of strong peaks well above 1700 cm⁻¹.[1]A single, very strong peak in the 1300-1000 cm⁻¹ region, with the absence of O-H and C=O bands.[6][8]

Section 4: Experimental Protocol for High-Fidelity FTIR Analysis

The integrity of any spectral analysis rests upon a foundation of meticulous sample preparation and data acquisition. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Methodology 1: KBr Pellet for Solid Samples

This classic transmission method is ideal for obtaining high-resolution spectra of pure, solid compounds.[12][13]

  • Preparation: Gently grind 1-2 mg of the dried solid sample with an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and continue grinding until the mixture is a fine, homogenous powder.[14] The fine particle size is critical to minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. Cloudiness indicates insufficient grinding or moisture.

  • Background Spectrum: Place a blank KBr pellet (made with only KBr) in the spectrometer and run a background scan. This is a crucial step to computationally subtract spectral contributions from atmospheric CO₂, water vapor, and the KBr matrix itself.[13]

  • Sample Spectrum: Replace the blank with the sample pellet, ensuring it is correctly positioned in the beam path. Acquire the sample spectrum. The resulting spectrum should show a flat baseline at ~100% transmittance, with absorption peaks pointing downwards.

Methodology 2: Attenuated Total Reflectance (ATR) for Solids & Liquids

ATR has become a dominant technique due to its minimal sample preparation requirement, making it ideal for rapid screening and analysis of a wide range of samples.[13]

  • Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal (commonly diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue from previous analyses.

  • Background Spectrum: With the clean, empty crystal in place, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal surface. For solids, use the pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal. Good contact is essential for a strong signal.[14]

  • Sample Spectrum: Acquire the sample spectrum. After analysis, clean the crystal surface meticulously as described in step 1.

The general workflow for a successful FTIR experiment is outlined below.

Caption: A standardized workflow for FTIR spectral acquisition and analysis.

Conclusion

References

  • IR Spectroscopy of Solids.
  • Infrared Spectrometry. MSU Chemistry.
  • How an FTIR Spectrometer Oper
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
  • IR Spectroscopy of Hydrocarbons. University of Babylon.
  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as C
  • Sample Prepar
  • Sample preparation for FT-IR. Northern Illinois University.
  • Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). MDPI.
  • Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Carbonyl compounds - IR spectroscopy. SlidePlayer.
  • Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Sample preparation and factors affect IR bands. SlideShare.
  • IR spectrum of Ethers || FTIR spectroscopy. YouTube.
  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs.

Sources

Technical Guide: Mass Spectrometry Characterization of Brominated Phthalimides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Brominated Phthalimides Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

Brominated phthalimides serve as critical intermediates in the synthesis of immunomodulatory drugs (e.g., thalidomide analogs) and as functional additives in material science. Their analysis requires a nuanced understanding of halogen-specific mass spectral behaviors. This guide provides a comparative analysis of their fragmentation dynamics, distinguishing them from chlorinated and non-halogenated analogs, and offers validated protocols for their identification using Electron Ionization (EI) and Electrospray Ionization (ESI).

The Isotopic Fingerprint: The First Line of Identification

The most definitive feature of brominated phthalimides is not a fragment, but the molecular ion (


 or 

) signature. Unlike biological organic molecules dominated by

, bromine possesses two stable isotopes,

and

, with nearly identical natural abundance (50.69% vs. 49.31%).
Comparative Isotopic Signatures

When analyzing an unknown phthalimide derivative, the isotopic pattern allows for immediate categorization before fragmentation analysis begins.

FeatureBrominated PhthalimideChlorinated PhthalimideUnsubstituted Phthalimide
Isotope Pattern 1:1 Doublet (

and

)
3:1 Ratio (

and

)
Singlet (Dominant

)
Mass Shift

Da (vs. H)

Da (vs. H)
Reference Mass
Diagnostic Value High (Unmistakable "Twin Peaks")High (Classic asymmetric doublet)Low (Requires accurate mass)

Analyst Note: In ESI, if you observe a cluster of ions at


, 

, and

, this indicates the formation of sodium adducts

. The 1:1 bromine ratio will be preserved in the sodiated species.

Fragmentation Dynamics: Mechanisms & Pathways[2]

The fragmentation of brominated phthalimides is governed by the stability of the aromatic core and the lability of the imide ring. The pathway differs significantly between "Hard" (EI) and "Soft" (ESI) ionization.[1]

A. Electron Ionization (EI) - Radical Cation Chemistry

In GC-MS (70 eV), the molecular ion is a radical cation (


). The fragmentation is driven by the release of ring strain and the expulsion of stable neutral molecules.
  • Primary Cleavage: The imide ring typically undergoes sequential loss of Carbon Monoxide (

    
    , 28 Da).
    
  • Halogen Loss: The

    
     bond is weaker than the 
    
    
    
    bond. In brominated species, direct loss of the bromine radical (
    
    
    ) is a competing pathway, often observed after the initial ring contraction.
  • HCN Elimination: Following the loss of carbonyls, the nitrogen is often expelled as Hydrogen Cyanide (

    
    , 27 Da), resulting in a halogenated phenyl cation.
    
B. Electrospray Ionization (ESI) - Even-Electron Chemistry

In LC-MS, the protonated molecule


 is the precursor.[2]
  • Ammonia Loss: If the phthalimide is N-substituted with an amine (common in drug derivatives), the primary loss is often

    
     or the amine side chain.
    
  • Imide Ring Opening: The protonated carbonyl is susceptible to nucleophilic attack (even by residual water in the collision cell), leading to ring-opening rather than immediate shattering.

  • Phthalimide Core: A characteristic fragment for all phthalimide drugs is the protonated phthalimide core itself (m/z 226/228 for monobromo-phthalimide).

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic N-substituted Bromophthalimide.

Bromophthalimide_Fragmentation Precursor Bromophthalimide Derivative (Precursor) EI_Start EI Source (70 eV) Radical Cation M+. Precursor->EI_Start GC-MS ESI_Start ESI Source (+) Protonated [M+H]+ Precursor->ESI_Start LC-MS EI_Frag1 [M - CO]+. (Carbonyl Loss) EI_Start->EI_Frag1 -28 Da (CO) EI_Frag2 [M - CO - Br]+ (Halogen Loss) EI_Frag1->EI_Frag2 -79/81 Da (Br•) EI_Frag3 Phenyl Cation (Ring Degradation) EI_Frag2->EI_Frag3 -27 Da (HCN) ESI_Frag1 [M+H - Side Chain]+ (Core Ion) ESI_Start->ESI_Frag1 Neutral Loss (Side Chain) ESI_Frag2 Ring Opening (Hydrolysis/Rearrangement) ESI_Frag1->ESI_Frag2 CID Energy

Figure 1: Divergent fragmentation pathways for Brominated Phthalimides in EI (Red) vs. ESI (Green) modes. Note the radical-driven halogen loss in EI.

Comparative Performance Guide

When developing an assay, choosing the right ionization mode and understanding the limitations of the analyte is crucial.

Comparison: EI vs. ESI for Brominated Phthalimides[5]
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Structural Info Excellent. Rich fragmentation pattern allows for library matching and isomer differentiation.Good. Primarily yields molecular weight.[3] MS/MS (CID) required for structural details.
Bromine Stability Low. C-Br bond often cleaves, complicating molecular ion detection in high-energy sources.High. The C-Br bond is stable; the isotopic doublet is preserved in the parent ion.
Preferred For Impurity profiling, raw material verification (GC-amenable).Biological metabolites, polar derivatives, PK/PD studies.
Comparison: Halogen Substituent Effects

How does swapping Bromine for Chlorine affect the MS data?

  • Bond Strength:

    
     (approx. 400 kJ/mol) > 
    
    
    
    (approx. 280 kJ/mol).
    • Result: Chlorinated phthalimides show stronger molecular ions in EI. Brominated analogs fragment more easily.

  • Mass Defect: Bromine has a significant negative mass defect.

    • Result: In High-Resolution MS (HRMS), Br-phthalimides appear at a lower exact mass than purely carbon-based isobars, aiding in formula confirmation.

Experimental Protocol: Self-Validating Workflows

This protocol is designed to ensure reproducible detection of brominated phthalimides, specifically addressing the "carryover" issue common with halogenated compounds.

Method A: LC-MS/MS (Triple Quadrupole)

Objective: Quantitation of Brominated Phthalimide derivatives in plasma or reaction mixtures.

  • Sample Preparation:

    • Dissolve sample in Methanol (MeOH). Avoid DMSO if possible, as it can suppress ionization.

    • Validation Step: Spike a deuterated internal standard or a chlorinated analog to track matrix effects.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).

    • Source Temp: 150°C.

  • MRM Transitions (Example for Monobromo-phthalimide core):

    • Quantifier:

      
       (Loss of Br).
      
    • Qualifier:

      
       (Isotope confirmation).
      
    • Logic: Monitoring both isotopes ensures the signal is genuinely from the brominated compound.[5]

Method B: GC-MS (Single Quadrupole)

Objective: Structural verification and impurity identification.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Splitless (for trace analysis) or Split 10:1 (for purity).

  • Column:

    • 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • MS Acquisition:

    • Scan Range: m/z 50 – 500.

    • Solvent Delay: 3.0 min.[6]

    • Validation Step: Check the m/z 226/228 ratio. If it deviates from 1:1 (e.g., 1:0.8), your detector may be saturating, or the scan speed is too fast to capture the peak apex accurately.

References

  • NIST Mass Spectrometry Data Center. "N-Bromophthalimide Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Liang, X., et al. (2013).[7] "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry." Journal of Chinese Mass Spectrometry Society. [Link]

  • Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." [Link]

  • Weisz, A., et al. (1996).[8] "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization." Journal of Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromophenoxy and 4-Bromophenoxy Phthalimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of efficacy, stability, and synthetic accessibility.[1] Among the vast arsenal of chemical tools, bromophenoxy phthalimide linkers have emerged as valuable scaffolds for conjugating payloads or ligands. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3-bromophenoxy phthalimide and 4-bromophenoxy phthalimide. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

This comparison is grounded in the principles of nucleophilic aromatic substitution (SNAr), the key chemical transformation governing the utility of these linkers.[2] We will explore the theoretical underpinnings of their differential reactivity, present illustrative experimental data, and provide detailed protocols for their synthesis and conjugation.

The Decisive Role of Bromine Positioning: A Mechanistic Perspective

The reactivity of aryl halides in SNAr reactions is profoundly influenced by the electronic nature and position of substituents on the aromatic ring.[3][4] The reaction proceeds through a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) that can stabilize the negative charge through resonance or induction will accelerate the reaction, particularly when positioned ortho or para to the leaving group (in this case, the bromide).[3][4]

The phthalimide moiety is a potent electron-withdrawing group. Its influence on the reactivity of the bromophenoxy ring is dictated by its position relative to the bromine atom.

  • 4-Bromophenoxy Phthalimide: In this isomer, the phthalimide group is in the para position relative to the bromine atom. This geometric arrangement allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the electron-withdrawing carbonyl groups of the phthalimide through resonance. This significant stabilization of the intermediate lowers the activation energy of the rate-determining step, leading to a faster reaction rate.

  • 3-Bromophenoxy Phthalimide: In the meta isomer, the phthalimide group is not in a position to directly delocalize the negative charge of the Meisenheimer intermediate through resonance. While it still exerts an electron-withdrawing inductive effect, this is generally weaker than the resonance effect. Consequently, the Meisenheimer intermediate is less stabilized compared to the para-substituted isomer, resulting in a higher activation energy and a slower reaction rate.

This fundamental difference in electronic stabilization forms the basis for the differential reactivity between the two linkers.

G cluster_4bromo 4-Bromophenoxy Phthalimide: SNAr Mechanism cluster_3bromo 3-Bromophenoxy Phthalimide: SNAr Mechanism cluster_reactivity Relative Reactivity 4_reactant 4-Bromophenoxy Phthalimide 4_intermediate Meisenheimer Intermediate (Resonance Stabilized) 4_reactant->4_intermediate + Nu- 4_product Conjugated Product 4_intermediate->4_product - Br- Reactivity_4 Higher Reactivity 4_intermediate->Reactivity_4 3_reactant 3-Bromophenoxy Phthalimide 3_intermediate Meisenheimer Intermediate (Less Stabilized) 3_reactant->3_intermediate + Nu- 3_product Conjugated Product 3_intermediate->3_product - Br- Reactivity_3 Lower Reactivity 3_intermediate->Reactivity_3

Caption: SNAr mechanism for 4- and 3-bromophenoxy phthalimide isomers.

Comparative Reactivity Data

Parameter4-Bromophenoxy Phthalimide3-Bromophenoxy PhthalimideRationale
Relative Reaction Rate FasterSlowerResonance stabilization of the Meisenheimer intermediate in the 4-isomer.[3][4]
Typical Reaction Time Shorter (e.g., 2-4 hours)Longer (e.g., 8-16 hours)A direct consequence of the faster reaction rate.
Typical Reaction Temp. Lower (e.g., 80-100 °C)Higher (e.g., 120-140 °C)Less thermal energy is required to overcome the lower activation energy.
Expected Yield HigherLower to ModerateFaster, cleaner reactions often lead to higher yields with fewer side products.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bromophenoxy phthalimide linkers and their subsequent conjugation.

Protocol 1: Synthesis of N-(4-Bromophenoxy)phthalimide

This protocol outlines the synthesis of the 4-bromo isomer from 4-bromophenol and N-hydroxyphthalimide via a Mitsunobu reaction.

G Start Dissolve 4-Bromophenol, N-Hydroxyphthalimide, and PPh3 in anhydrous THF Add_DIAD Cool to 0°C and add DIAD dropwise Start->Add_DIAD Warm_Stir Warm to room temperature and stir for 12-16 hours Add_DIAD->Warm_Stir Concentrate Concentrate the reaction mixture in vacuo Warm_Stir->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Product N-(4-Bromophenoxy)phthalimide Purify->Product

Sources

Safety Operating Guide

N-(2-(3-bromophenoxy)ethyl)phthalimide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of N-(2-(3-bromophenoxy)ethyl)phthalimide

Executive Summary

N-(2-(3-bromophenoxy)ethyl)phthalimide is a specialized synthetic intermediate widely utilized in drug development and organic synthesis (e.g., as a building block in Gabriel amine synthesis). Because it contains both a halogenated aromatic ring (bromophenoxy) and a nitrogenous heterocycle (phthalimide), its disposal requires stringent operational controls. Improper destruction can lead to the release of hydrobromic acid (HBr), nitrogen oxides (NOx), and highly toxic polybrominated dibenzo-p-dioxins and furans (PBDDs/PBDFs). This guide outlines field-proven, self-validating protocols for the safe handling, spill containment, and terminal disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, laboratory personnel must first understand the molecular vulnerabilities of N-(2-(3-bromophenoxy)ethyl)phthalimide.

  • Brominated Aromatic Moiety: The carbon-bromine bond on the aromatic ring is relatively stable at room temperature but becomes a severe liability under thermal stress. Combustion below 1000°C provides the exact thermodynamic conditions for the dimerization of bromophenoxy radicals, leading to the formation of PBDDs and PBDFs.

  • Phthalimide Group: The nitrogen atom in the phthalimide structure oxidizes during combustion to form various nitrogen oxides (NOx), which are severe respiratory irritants and environmental pollutants[1].

Table 1: Quantitative Hazard and Disposal Data

ParameterSpecification / DataOperational Implication
Chemical Class Halogenated Organic SolidMust be strictly segregated from non-halogenated waste streams.
Thermal Decomposition CO, CO₂, NOx, HBr, Br₂Incineration requires alkaline scrubbing for acid gases[2].
PBDD/PBDF Risk Temp. 400°C – 850°CTerminal destruction must exceed 1100°C[3].
Incompatibilities Strong oxidizing agentsStore away from peroxides, nitrates, and hypochlorites[1].

Immediate Spill Response & Containment Protocol

When a solid spill occurs, the primary operational goal is to prevent aerosolization (dust formation) and subsequent inhalation or surface contamination. Every step in this protocol acts as a self-validating checkpoint to ensure containment.

Step-by-Step Spill Methodology:

  • Assess & Isolate: Evacuate non-essential personnel. Verify that no strong oxidizers are in the immediate spill zone.

  • Don PPE: Equip an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles.

  • Dampen the Solid: Lightly mist the spilled material with water or a compatible inert solvent to suppress dust generation. Do NOT use a high-pressure spray.

  • Mechanical Collection: Use non-sparking, anti-static tools (e.g., a plastic scoop) to collect the dampened solid. Never sweep dry material.

  • Primary Containment: Transfer the collected material into a sealable, compatible hazardous waste container (e.g., HDPE bucket) labeled as "Halogenated Organic Waste."

  • Surface Decontamination: Wash the affected benchtop or floor with a laboratory detergent solution (e.g., Alconox). Inspect the area; all wipes and cleaning materials must be collected and disposed of as halogenated hazardous waste[4].

SpillResponse S1 1. Assess & Don PPE (N95/P100, Nitrile) S2 2. Dampen Solid (Suppress Dust) S1->S2 S3 3. Mechanical Collection (Non-sparking tools) S2->S3 S4 4. Primary Containment (HDPE Container) S3->S4 S5 5. Surface Decontamination (Detergent Wash) S4->S5

Caption: Step-by-step immediate spill response and containment protocol for solid brominated intermediates.

Routine Laboratory Disposal Procedures

A reliable disposal system requires strict segregation at the source to prevent dangerous cross-reactions and ensure compliance with environmental regulations.

  • Solid Waste Segregation: N-(2-(3-bromophenoxy)ethyl)phthalimide must be deposited exclusively into containers designated for "Halogenated Organic Waste." Mixing this compound with non-halogenated solvents or strong acids/bases can trigger exothermic reactions or complicate terminal incineration.

  • Aqueous Waste: If the compound is dissolved or suspended in an aqueous wash, the liquid must not be poured down the drain. Aqueous solutions containing brominated organics must be captured and treated via activated carbon adsorption or submitted directly to the institutional hazardous waste program[4].

Institutional Destruction & Incineration Standards

The only compliant and scientifically sound method for the terminal destruction of halogenated aromatic compounds is high-temperature, twin-chamber incineration.

The Chemistry of Thermal Destruction: To break the robust aromatic ring and prevent the synthesis of brominated dioxins, the primary combustion chamber volatilizes the waste at approximately 850°C[3]. The gases are then forced into a secondary combustion chamber operating at a minimum of 1100°C with a residence time of >2 seconds[3]. Under these extreme conditions, the organic framework is completely oxidized to CO₂ and H₂O, while the organically bound bromine is converted to hydrobromic acid (HBr) and diatomic bromine (Br₂)[2]. The exhaust gas is then passed through an alkaline wet scrubber to neutralize the acidic bromine species before atmospheric release[3].

Incineration W Halogenated Waste Collection PC Primary Combustion (850°C ± 25°C) W->PC Feed SC Secondary Combustion (1100°C, >2s retention) PC->SC Volatiles QS Alkaline Scrubber (HBr / Br2 Neutralization) SC->QS Exhaust (HBr, NOx) EX Clean Exhaust & Ash Disposal QS->EX Scrubbed Gas

Caption: EPA-compliant twin-chamber incineration workflow for halogenated organic waste destruction.

References

  • [2] Bromination Process For Disposal Of Spilled Hazardous Materials. US Environmental Protection Agency (EPA). [Link]

  • [3] Standards for Emission or Discharge of Environmental Pollutants. Elixir Enviro Systems / Ministry of Environment.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.